Cas no 1998650-48-8 (N-Fmoc-3-fluoro-4-methyl-L-phenylalanine)

N-Fmoc-3-fluoro-4-methyl-L-phenylalanine is a fluorinated and methylated derivative of phenylalanine, protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This compound is primarily used in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group, enabling selective deprotection under mild basic conditions. The fluorine and methyl substituents on the aromatic ring enhance steric and electronic properties, making it valuable for modifying peptide structure-activity relationships. Its high purity and stability ensure reliable performance in peptide assembly, while the fluorine atom can influence bioavailability and metabolic stability. This derivative is particularly useful in medicinal chemistry and drug development for probing peptide-protein interactions.
N-Fmoc-3-fluoro-4-methyl-L-phenylalanine structure
1998650-48-8 structure
Product Name:N-Fmoc-3-fluoro-4-methyl-L-phenylalanine
CAS No:1998650-48-8
MF:C25H22FNO4
MW:419.444890499115
CID:5576045
PubChem ID:156026372
Update Time:2025-06-30

N-Fmoc-3-fluoro-4-methyl-L-phenylalanine Chemical and Physical Properties

Names and Identifiers

    • F81096
    • N-Fmoc-3-fluoro-4-methyl-L-phenylalanine
    • 1998650-48-8
    • L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-fluoro-4-methyl-
    • Inchi: 1S/C25H22FNO4/c1-15-10-11-16(12-22(15)26)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1
    • InChI Key: FBBGBSIOVPGUPX-QHCPKHFHSA-N
    • SMILES: FC1=C(C)C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 419.15328635g/mol
  • Monoisotopic Mass: 419.15328635g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 621
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • Density: 1.294±0.06 g/cm3(Predicted)
  • Boiling Point: 626.1±55.0 °C(Predicted)
  • pka: 3.73±0.10(Predicted)

N-Fmoc-3-fluoro-4-methyl-L-phenylalanine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01V50D-250mg
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Additional information on N-Fmoc-3-fluoro-4-methyl-L-phenylalanine

N-Fmoc-3-fluoro-4-methyl-L-phenylalanine: A Versatile Building Block in Peptide Synthesis

N-Fmoc-3-fluoro-4-methyl-L-phenylalanine (CAS No. 1998650-48-8) is a highly specialized amino acid derivative that has gained significant attention in the field of peptide and protein chemistry. This compound is characterized by its unique structural features, including a fluoro-substituted phenyl ring and a methyl group, which make it an invaluable building block for the synthesis of complex peptides and proteins with enhanced biological activities.

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under mild conditions and ease of removal. The presence of the 3-fluoro-4-methyl substitution on the phenyl ring imparts specific conformational and electronic properties to the amino acid, which can significantly influence the folding and stability of the resulting peptides.

Recent research has highlighted the importance of fluorinated amino acids in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that the incorporation of fluorinated amino acids, such as N-Fmoc-3-fluoro-4-methyl-L-phenylalanine, into peptides can enhance their binding affinity to target proteins and improve their pharmacokinetic properties. This is particularly relevant in the development of therapeutic peptides for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.

In addition to its role in enhancing biological activity, N-Fmoc-3-fluoro-4-methyl-L-phenylalanine also offers advantages in synthetic chemistry. The fluoro-substitution can modulate the reactivity and selectivity of coupling reactions, making it easier to achieve high yields and purity in peptide synthesis. This is crucial for large-scale production of peptides for both research and pharmaceutical applications.

The synthesis of N-Fmoc-3-fluoro-4-methyl-L-phenylalanine typically involves several steps, including the protection of the amino group with the Fmoc group, followed by selective functionalization of the phenyl ring. Advanced synthetic methods, such as transition-metal-catalyzed reactions and chiral auxiliaries, have been developed to efficiently produce this compound with high enantiomeric purity. These methods are essential for ensuring that the final product meets the stringent quality standards required for use in medicinal chemistry.

The application of N-Fmoc-3-fluoro-4-methyl-L-phenylalanine extends beyond traditional peptide synthesis. It has also found use in the development of peptidomimetics, which are small molecule analogs designed to mimic the structure and function of peptides. Peptidomimetics are attractive candidates for drug development due to their improved stability, bioavailability, and reduced immunogenicity compared to native peptides.

A notable example is the use of fluorinated amino acids in the design of peptidomimetics targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins involved in numerous physiological processes and are important targets for therapeutic intervention. Research has shown that incorporating fluorinated amino acids like N-Fmoc-3-fluoro-4-methyl-L-phenylalanine into peptidomimetics can enhance their binding affinity to GPCRs and modulate receptor signaling pathways more effectively.

In conclusion, N-Fmoc-3-fluoro-4-methyl-L-phenylalanine (CAS No. 1998650-48-8) is a versatile and powerful tool in modern peptide chemistry. Its unique structural features make it an ideal building block for synthesizing complex peptides with enhanced biological activities and improved pharmacological properties. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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